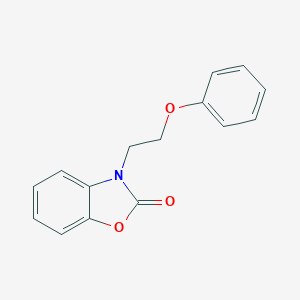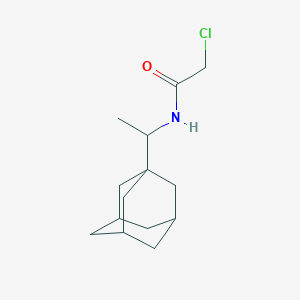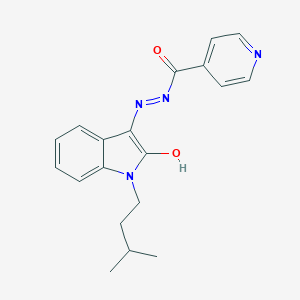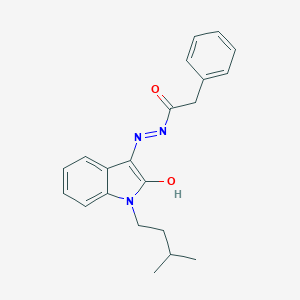![molecular formula C15H12ClNO2S B353011 3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one CAS No. 842956-83-6](/img/structure/B353011.png)
3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one” is a compound that belongs to the class of thiazoles . Thiazoles are heterocyclic compounds that have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For instance, a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been developed to access benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Antidiabetic Agent Development
The benzothiazole scaffold is a prominent feature in molecules with antidiabetic properties. Compounds with this structure have been shown to exhibit significant α-glucosidase inhibition activity, which is a therapeutic target for type-2 diabetes management. The presence of a chlorophenoxyethyl group may influence the binding affinity and specificity towards α-glucosidase, potentially leading to the development of new antidiabetic medications .
Anticancer Research
Benzothiazoles are also investigated for their anticancer properties. The structural analogs of 3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one have been evaluated against various cancer cell lines, including lung carcinoma and breast cancer. The chlorophenoxyethyl moiety could be modified to enhance the compound’s ability to inhibit cancer cell growth, making it a valuable lead compound in oncology research .
Antioxidant Studies
The antioxidant potential of benzothiazole derivatives is another area of interest. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in numerous diseases. The specific compound could be studied for its efficacy as an antioxidant agent, contributing to the prevention of diseases caused by oxidative damage .
Chemical Intermediate
Benzothiazole derivatives serve as intermediates in the synthesis of more complex molecules. The compound 3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one could be utilized in the synthesis of various organic molecules, potentially leading to the discovery of new drugs or materials with unique properties .
Sensor Development
The structural features of benzothiazoles make them suitable for the development of chemical sensors. For instance, they can be used to detect cyanides in aqueous solutions, which is crucial for environmental monitoring and public safety. The compound could be modified to improve its sensitivity and selectivity as a sensor .
作用機序
Target of Action
The compound “3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one” is primarily targeted towards Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with its target, PTP1B, by inhibiting its activity . This inhibition is achieved through the compound binding in the catalytic and second aryl binding site of the PTP1B . The interaction results in changes to the insulin and leptin signaling pathways, potentially improving the body’s response to these hormones .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the insulin and leptin signaling pathway . By inhibiting PTP1B, the compound can enhance the signaling of these hormones, which are crucial for the regulation of glucose and energy homeostasis in the body .
Pharmacokinetics
The compound’s efficacy in in vivo studies suggests that it has suitable bioavailability .
Result of Action
The compound exhibits good PTP1B inhibitory activity and anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . This suggests that the compound’s action results in improved glucose regulation and energy homeostasis .
将来の方向性
特性
IUPAC Name |
3-[2-(2-chlorophenoxy)ethyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S/c16-11-5-1-3-7-13(11)19-10-9-17-12-6-2-4-8-14(12)20-15(17)18/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQIMKIMAPSSIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCOC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-indolo[3,2-b]quinoxalin-6-ylacetate](/img/structure/B352936.png)
![{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352937.png)
![2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B352946.png)
![1-(4-Chlorophenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B352947.png)
![3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B352951.png)
![2-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B352958.png)
![3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352960.png)

![3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352962.png)
![3-[2-(4-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352963.png)

![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide](/img/structure/B352969.png)

